3-(2-Methoxyphenyl)-2'-methylpropiophenone

Analytical Chemistry Quality Control Procurement

This compound is distinguished by its unique substitution pattern — a 2-methoxyphenyl group at the 3-position and a 2'-methyl group on the acyl phenyl ring — setting it apart from regioisomeric analogs such as 3'-methyl or 4'-methyl variants. No peer-reviewed head-to-head performance data exist; procurement is driven solely by the need for exact structural fidelity in defined synthetic pathways or as an analytical reference standard requiring precise mass (254.32 g/mol) and chromatographic retention time matching. Verify vendor purity independently before quantitative use.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 898769-59-0
Cat. No. B1360526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-2'-methylpropiophenone
CAS898769-59-0
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC
InChIInChI=1S/C17H18O2/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3
InChIKeyGFFSRVDDWCEWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0): Product Baseline and Procurement Context


3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0), also designated as 3-(2-methoxyphenyl)-1-(2-methylphenyl)-1-propanone, is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound belongs to the substituted propiophenone class, characterized by a methoxyphenyl substituent at the 3-position of the propanone chain and a methyl group at the 2' position of the phenyl ring attached to the carbonyl . The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . Basic physicochemical data reported include a calculated density of 1.066 g/cm³, a boiling point of approximately 395.7 °C at 760 mmHg, and a flash point of 171.5 °C [1].

Procurement Note: Why Generic Substitution of 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0) Is Not Scientifically Supported


Based on the comprehensive search conducted, **no peer-reviewed studies, patents, or authoritative databases containing quantitative head-to-head comparison data for 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0) against specific comparator compounds were identified** in the accessible literature. Consequently, the procurement decision for this compound must be guided by structural and purity specifications rather than by empirical performance differentiation. The compound's distinct substitution pattern—featuring a 2-methoxyphenyl group at the 3-position of the propanone chain and a 2'-methyl group on the acyl phenyl ring —distinguishes it from regioisomeric analogs such as 3-(2-methoxyphenyl)-3'-methylpropiophenone or 3-(2-methoxyphenyl)-4'-methylpropiophenone, which differ in the position of the methyl substituent on the aryl ring . However, in the absence of comparative bioactivity, reactivity, or physicochemical data, any claim of functional superiority over these regioisomers or over simpler propiophenone derivatives such as 2'-methylpropiophenone (CAS 2040-14-4) [1] would be speculative. Users seeking this specific CAS number are likely requiring exact structural fidelity for a defined synthetic pathway or analytical reference standard, rather than selecting based on performance advantages.

Quantitative Evidence Assessment for 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0)


Purity Specification Comparison Across Commercial Suppliers of CAS 898769-59-0

Commercial suppliers of 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0) report purity specifications ranging from a minimum of 95% to 98% . The highest reported purity among the suppliers identified is 98%, as listed by at least one vendor . This variation in commercially offered purity grades (95% minimum vs. 97% vs. 98%) may affect the suitability of the compound for applications requiring high precision, such as quantitative analytical standards, sensitive synthetic steps, or biological assays where impurities could interfere. No comparative analytical data (e.g., HPLC traces or impurity profiles) were found to validate these vendor claims or to compare them head-to-head.

Analytical Chemistry Quality Control Procurement

Molecular Weight Differentiation from Core Propiophenone Scaffold

The molecular weight of 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0) is 254.32 g/mol, corresponding to the molecular formula C17H18O2 [1]. This represents a substantial increase relative to the unsubstituted 2'-methylpropiophenone scaffold (CAS 2040-14-4), which has a molecular weight of 148.20 g/mol (C10H12O) [2]. The 106.12 g/mol mass difference arises from the addition of the 2-methoxyphenyl substituent at the 3-position of the propanone chain. While this mass differentiation is analytically useful for identification via mass spectrometry, no data were found regarding how this structural modification translates to differential performance in any specific application.

Structural Chemistry Analytical Method Development Mass Spectrometry

Physicochemical Property Estimates for CAS 898769-59-0

Calculated physicochemical properties for 3-(2-Methoxyphenyl)-2'-methylpropiophenone include a density of 1.066 g/cm³, a boiling point of 395.7 °C at 760 mmHg, and a flash point of 171.5 °C [1]. These values are computational estimates; no experimental measurements (e.g., melting point, experimental boiling point, solubility) were identified in the accessible literature. Without experimental data, these values cannot be reliably compared to those of structural analogs. Furthermore, no comparative data exist to assess how the 2'-methyl substitution pattern affects volatility, thermal stability, or solubility relative to regioisomeric analogs such as 3'-methyl or 4'-methyl derivatives.

Physical Chemistry Process Development Purification

Limitation Statement: Absence of Comparative Bioactivity Data for CAS 898769-59-0

A comprehensive search of the accessible scientific literature, including primary research articles, patents, and authoritative databases, yielded no quantitative bioactivity data (e.g., IC50, EC50, Ki, or % inhibition values) for 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0) in any assay system. Consequently, no head-to-head potency comparisons against structural analogs or alternative compounds are possible. Claims regarding potential therapeutic applications or biological activity found on certain commercial websites [1] are unsubstantiated by published quantitative evidence. The absence of such data precludes any evidence-based selection of this compound over alternatives for biological or pharmacological applications.

Pharmacology Biochemistry Drug Discovery

Appropriate Application Scenarios for 3-(2-Methoxyphenyl)-2'-methylpropiophenone (CAS 898769-59-0)


Analytical Reference Standard for Identity Confirmation

The compound is suitable for use as an analytical reference standard in methods requiring exact mass or chromatographic retention time matching for CAS 898769-59-0. The distinct molecular formula (C17H18O2) and molecular weight (254.32 g/mol) provide a unique identifier for mass spectrometric detection [1]. However, users should note that vendor-supplied purity specifications (95% to 98%) have not been independently verified in peer-reviewed literature, necessitating in-house purity confirmation before use as a quantitative standard.

Synthetic Intermediate in Proprietary or Defined Synthetic Routes

This compound may be employed as a synthetic intermediate where the specific substitution pattern—2-methoxyphenyl at the 3-position and 2'-methyl on the acyl phenyl ring—is required for downstream transformations . The procurement of this exact CAS number, rather than a regioisomeric analog (e.g., 3'-methyl or 4'-methyl variants), is justified only when the synthetic protocol explicitly calls for this substitution pattern. No published synthetic procedures specifically utilizing this compound were identified; therefore, its use is limited to proprietary or internally developed methods.

Exploratory Chemistry for Structure-Activity Relationship (SAR) Studies

In the context of exploratory medicinal chemistry, this compound could serve as a building block or scaffold for SAR investigations, where the effect of the 2'-methyl substitution pattern is of interest. Given the complete absence of published bioactivity data [2], any such studies would be de novo investigations. The value proposition is purely structural—the compound offers a defined substitution pattern that differs from commercially available regioisomers—rather than performance-based.

Quality Control and Process Impurity Monitoring

If this compound arises as a process-related impurity or degradation product in the manufacture of a related substance, it may be procured as a reference material for impurity profiling and method validation. The availability of the compound from multiple vendors with defined purity grades facilitates its use in analytical method development, though users should verify lot-specific purity via orthogonal analytical methods.

Technical Documentation Hub

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